molecular formula C15H19NO3 B1291767 Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate CAS No. 213672-73-2

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Cat. No.: B1291767
CAS No.: 213672-73-2
M. Wt: 261.32 g/mol
InChI Key: TXHBEOTYCFUFAS-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl carbamate with a cyclohexene derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Cyclohexyl carbamate
  • Hydroxymethyl cyclohexane derivatives

Uniqueness

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHBEOTYCFUFAS-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641007
Record name Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213672-73-2
Record name Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.